
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
The compound “2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazine ring is substituted at the 2-position with the pyrazole ring. The pyrazole ring has various substituents including a bromine atom, a methyl group, and a cyclopropylmethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyrazine rings, and the introduction of the various substituents. The Suzuki–Miyaura coupling could be a potential method for forming carbon-carbon bonds in this molecule . Another possible method could involve the bromination of ketones .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrazole and pyrazine rings would likely result in a planar structure around these rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be involved in substitution reactions . The presence of the pyrazole and pyrazine rings could also influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom .
Wissenschaftliche Forschungsanwendungen
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine derivatives are recognized for their diverse pharmacological properties, making them a focus of research in medicinal chemistry. These compounds have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties, among others. The structural versatility of pyrazine allows for the synthesis of compounds with varied biological activities, thus enabling the development of potential therapeutic agents. The research on pyrazine derivatives has led to the identification of numerous compounds with significant pharmacological effects, prompting further studies aimed at optimizing these biological activities for clinical application (Ferreira & Kaiser, 2012).
Pyrazine and Heterocyclic Chemistry
Pyrazine derivatives play an important role in heterocyclic chemistry due to their wide range of applications in organic synthesis and drug development. These derivatives serve as key intermediates and building blocks in the synthesis of complex heterocyclic systems, which are prevalent in many biologically active compounds. The reactivity and functional versatility of pyrazine-based heterocycles facilitate the creation of diverse molecular architectures, thereby expanding the toolbox for synthetic chemists and drug discovery researchers alike. Studies have highlighted various synthetic strategies and methodologies for constructing pyrazine-containing heterocycles, demonstrating their utility in developing new therapeutic agents with enhanced activity and selectivity (Gomaa & Ali, 2020).
Pyrazine Derivatives in Energetic Materials
Apart from their applications in medicinal chemistry and organic synthesis, pyrazine derivatives have also been explored as high-energy density materials (HEDMs). The high nitrogen content of certain pyrazine derivatives contributes to their energetic properties, making them candidates for use in propellants, explosives, and other energetic formulations. Research in this area focuses on synthesizing pyrazine-based compounds with optimized thermal and detonation properties, aiming to develop safer and more efficient energetic materials. The study of pyrazine energetic compounds encompasses synthetic methods, structural analysis, and the evaluation of their physical, chemical, and energetic characteristics, underscoring the potential of these heterocycles in the field of energetic materials (Yongjin & Ba, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions involving this compound could include further studies to determine its properties and potential applications. This could involve testing its reactivity under various conditions, or investigating its potential uses in fields such as pharmaceuticals or materials science .
Eigenschaften
IUPAC Name |
2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c1-8-11(13)12(10-6-14-4-5-15-10)16-17(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLIAMKMFIYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=NC=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



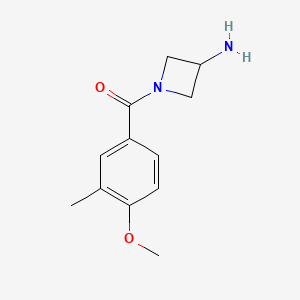

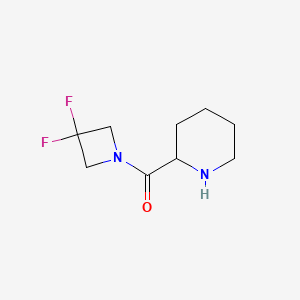
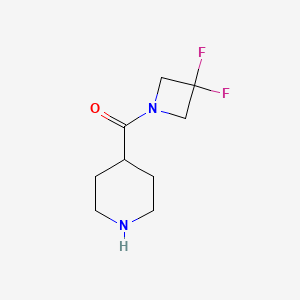
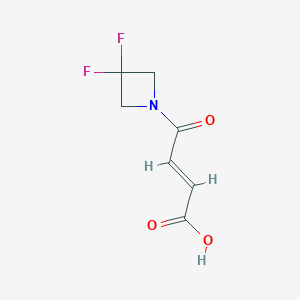

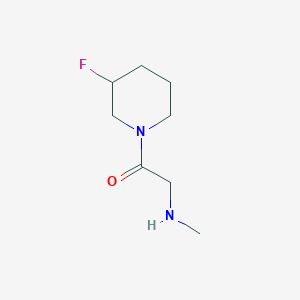
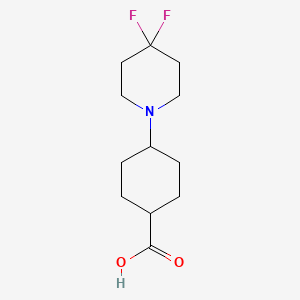
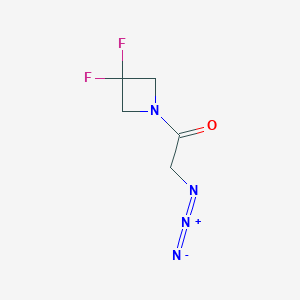
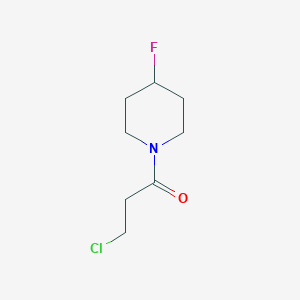
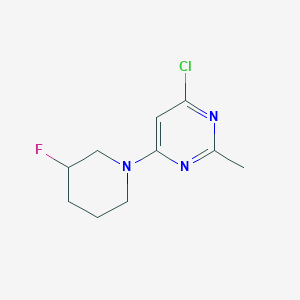

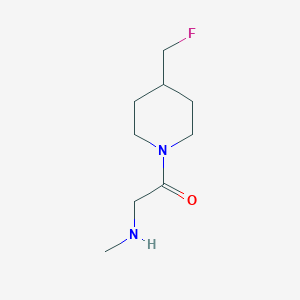
![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)